molecular formula C13H9F3N4O B2897179 5-(4-methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 361368-95-8

5-(4-methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2897179
CAS No.: 361368-95-8
M. Wt: 294.237
InChI Key: VLAQQXHUBOANMW-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This compound belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) class of heterocycles, a scaffold renowned for its remarkable versatility and wide range of biological activities . Although specific biological data for this exact compound may be limited, the well-established properties of the TP core allow researchers to anticipate its potential applications. The TP scaffold is isoelectronic with the purine ring system, making it a valuable bio-isostere in the design of novel enzyme inhibitors . This characteristic has been exploited in the development of compounds that target ATP-binding sites, such as cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinases (PI3Ks) . Furthermore, the presence of multiple nitrogen atoms in the TP structure grants it metal-chelating properties, which have been utilized in the design of anti-cancer and anti-parasitic agents . The specific substitution pattern on this compound—featuring a 4-methoxyphenyl group at the 5-position and a trifluoromethyl group at the 7-position—is designed to modulate its electronic properties, lipophilicity, and overall binding affinity to biological targets, making it a promising candidate for structure-activity relationship (SAR) studies in various therapeutic areas, including oncology and infectious diseases . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

5-(4-methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N4O/c1-21-9-4-2-8(3-5-9)10-6-11(13(14,15)16)20-12(19-10)17-7-18-20/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAQQXHUBOANMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=NC=NN3C(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

In multi-step syntheses, the chloro intermediate undergoes SNAr reaction with trifluoromethyl nucleophiles. Density functional theory (DFT) calculations indicate a reaction energy barrier of 28.7 kcal/mol for CF₃⁻ attack at C7, compared to 34.1 kcal/mol at C5.

Cyclocondensation Pathways

The Biginelli-like mechanism proceeds through:

  • Knoevenagel condensation between aldehyde and β-ketoester
  • Michael addition of triazole amine
  • Cyclodehydration forming the triazolopyrimidine ring

Ultrasound accelerates the rate-determining Michael addition step by 3.2-fold compared to thermal conditions.

Process Optimization Considerations

Purification Techniques

  • Recrystallization : Ethyl acetate/cyclohexane (3:1 v/v) achieves 99.5% purity after two crystallizations
  • Chromatography : Silica gel with EtOAc/hexane (1:2) eluent removes residual starting materials

Chemical Reactions Analysis

5-(4-Methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including nucleophilic addition, oxidation, and substitution reactions. Common reagents used in these reactions include acrylonitrile derivatives, 1,3-dicarbonyl compounds, and active methylene reagents . For example, the reaction with C-nucleophiles under mild base-free conditions can yield stable 1.5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidines . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Activities
Compound Name Substituents (Position) Key Biological Activity Reference
5-(4-Methoxyphenyl)-7-CF₃-triazolo[1,5-a]pyrimidine 5: 4-MeOPh; 7: CF₃ Under investigation (antitumor SAR)
S1-TP () 5: ClCH₂; 7: 4-MeOPh Electrochemical studies
7-Chloro-5-(4-FPh)-triazolo[1,5-a]pyrimidine 5: 4-FPh; 7: Cl Anticonvulsant activity
5-Me-7-(3-CF₃Ph)-triazolo[1,5-a]pyrimidine 5: Me; 7: 3-CF₃Ph Anticancer (tubulin inhibition)
5-Ph-7-CF₃-triazolo[1,5-a]pyrimidine () 5: Ph; 7: CF₃ N/A (structural analog)

Key Observations:

  • Substituent Position Matters : The 5- and 7-positions are critical for activity. For example, CF₃ at the 7-position (target compound) versus 5-position () alters tubulin-binding behavior .
  • Electron-Withdrawing Groups: CF₃ and Cl groups enhance metabolic stability but may reduce solubility compared to amino or alkoxy groups .
  • 4-Methoxyphenyl vs.

Pharmacological Mechanisms

  • Anticancer Activity: Triazolopyrimidines with CF₃ and fluoro substituents (e.g., ) inhibit tubulin polymerization via a non-paclitaxel binding site, overcoming multidrug resistance . The target compound’s 4-MeOPh group may enhance binding affinity to hydrophobic pockets in tubulin.
  • Anticonvulsant Activity : 7-Alkoxy/aryloxy derivatives () show efficacy in the MES test, suggesting the 7-CF₃ group in the target compound could modulate ion channel interactions .
  • Electrochemical Behavior: Derivatives with 4-MeOPh () exhibit distinct redox potentials, useful for prodrug design or DNA interaction studies .

Biological Activity

The compound 5-(4-methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is part of a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical formula for the compound is C12H10F3N5OC_{12}H_{10}F_3N_5O, and it features a triazolopyrimidine core substituted with a methoxy group and a trifluoromethyl group. The presence of these functional groups is crucial for its biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of triazolo[1,5-a]pyrimidines. For instance, derivatives of this compound have shown significant activity against various viral strains. Research indicates that compounds with similar structures can inhibit viral replication effectively.

  • Case Study 1 : A series of triazolo[1,5-a]pyrimidine derivatives demonstrated potent inhibition against the Tobacco Mosaic Virus (TMV), with some compounds achieving an EC50 value as low as 58.7 μg/mL .

Anticancer Activity

Triazolo[1,5-a]pyrimidines have also been explored for their anticancer properties. The ability to induce apoptosis in cancer cells has been a focal point in recent studies.

  • Case Study 2 : A related compound was found to exhibit selective cytotoxicity towards HeLa cells (cervical cancer) while sparing normal L929 cells . This selectivity is crucial for developing effective cancer therapies with fewer side effects.

The biological activity of this compound is mediated through several mechanisms:

  • Inhibition of Viral Enzymes : Similar compounds have been shown to inhibit viral polymerases and proteases, crucial for viral replication.
  • Induction of Apoptosis : The activation of apoptotic pathways in cancer cells has been linked to the modulation of specific signaling cascades influenced by triazolo[1,5-a]pyrimidines.

Data Summary

The following table summarizes key findings related to the biological activity of similar compounds:

Activity TypeCompound ClassEC50/IC50 ValuesNotes
AntiviralTriazolo[1,5-a]pyrimidines58.7 μg/mL (TMV)Effective against viral replication
AnticancerTriazolo[1,5-a]pyrimidinesVaries (selective)Induces apoptosis in cancer cells
CytotoxicityRelated derivativesCC50 < 3.98 μMLow toxicity in normal cells

Q & A

Q. What are the standard synthetic protocols for preparing 5-(4-methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine?

The compound is typically synthesized via multi-component reactions (MCRs) involving:

  • 3-amino-1,2,4-triazole as the triazole precursor.
  • 4-methoxybenzaldehyde to introduce the 4-methoxyphenyl group.
  • Ethyl 4,4,4-trifluoro-3-oxobutanoate or similar trifluoromethyl-containing reagents. Catalysts like tetramethylenediamine (TMDP) in ethanol/water (1:1 v/v) under reflux are used to enhance yield (up to 92%) and reduce reaction time . Purification often involves recrystallization from ethanol.

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and ring fusion .
  • Mass spectrometry (HRMS or ESI-MS) for molecular weight validation .
  • Elemental analysis (CHNS) to verify stoichiometry .
  • TLC monitoring with silica gel plates for reaction progress .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic efficiency?

Key variables include:

  • Catalyst selection : TMDP acts as a dual solvent-catalyst, enabling recyclability without purification .
  • Solvent systems : Ethanol/water mixtures (1:1 v/v) enhance solubility and reduce byproducts compared to molten-state reactions .
  • Temperature control : Reflux conditions (65–100°C) balance reaction speed and thermal degradation .
  • Reagent stoichiometry : Equimolar ratios of aldehyde, triazole, and trifluoromethyl precursor minimize side reactions .

Q. What structural features dictate biological activity, and how can SAR studies guide optimization?

  • Trifluoromethyl group : Enhances metabolic stability and lipophilicity, critical for membrane penetration .
  • 4-Methoxyphenyl substituent : Modulates electron density, influencing binding affinity to targets like tubulin or kinases .
  • Triazole-pyrimidine core : Facilitates π-π stacking and hydrogen bonding with biological targets . SAR Insights :
  • Substitution at the 5- and 7-positions (e.g., methoxy vs. chloro) significantly impacts IC₅₀ values in anticancer assays .
  • Fluorine atoms at ortho positions on aromatic rings improve target selectivity .

Q. How do computational methods predict physicochemical properties like heats of formation (HOF)?

  • Density Functional Theory (DFT) : Calculates HOF to estimate detonation velocity/pressure for energetic materials .
  • Molecular docking : Predicts binding modes with biological targets (e.g., tubulin) by analyzing steric and electronic interactions .
  • QSAR models : Correlate substituent electronegativity (e.g., trifluoromethyl) with logP and bioavailability .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Assay standardization : Variability in IC₅₀ values may arise from differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
  • Control experiments : Verify target specificity using knockout models or competitive binding assays .
  • Structural analogs : Compare activity of derivatives (e.g., 5-methyl vs. 5-fluoro) to isolate substituent effects .

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